5-bromo-2-propylPyrimidine
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Overview
Description
5-Bromo-2-propylPyrimidine is a heterocyclic organic compound with the molecular formula C7H9BrN2 It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and a propyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-propylPyrimidine can be achieved through several methods:
One-step reaction: This involves the reaction of 2-bromomalonaldehyde with amidine compounds.
Dimethyl zinc reaction: This method involves the reaction of dimethyl zinc with 5-bromo-2-iodopyrimidine.
Trimethylaluminum reaction: This method uses trimethylaluminum to react with 5-bromo-2-iodopyrimidine.
Diazotization and bromination: This method involves the diazotization of 5-aminopyrimidine followed by bromination.
Mucobromic acid reaction: This involves the reaction of mucobromic acid with methylimidazole followed by decarboxylation.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to ensure safety, cost-effectiveness, and scalability. The one-step reaction method using 2-bromomalonaldehyde and amidine compounds is particularly suitable for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-propylPyrimidine undergoes various chemical reactions, including:
Substitution reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cross-coupling reactions: It is used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to synthesize substituted pyrimidine compounds.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Solvents: Common solvents include dimethylformamide (DMF) and acetonitrile.
Major Products
Substituted pyrimidines: Formed through cross-coupling reactions.
Nucleophilic substitution products: Formed by replacing the bromine atom with various nucleophiles.
Scientific Research Applications
5-Bromo-2-propylPyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-2-propylPyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but with an iodine atom at the 2nd position.
5-Bromo-4-propylpyrimidine: Similar but with the propyl group at the 4th position.
Uniqueness
5-Bromo-2-propylPyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective cross-coupling reactions and its role as a nucleoside analogue make it particularly valuable in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
5-bromo-2-propylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGIQLBGAPXBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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